In-Depth Technical Guide: Physicochemical Properties and Bioconjugation Dynamics of 2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic Acid
In-Depth Technical Guide: Physicochemical Properties and Bioconjugation Dynamics of 2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic Acid
Executive Summary
In the landscape of advanced bioconjugation and targeted drug delivery (such as Antibody-Drug Conjugates or ADCs), the stability of the linker is as critical as the efficacy of the payload. 2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid is a highly specialized thioether succinimide adduct. It serves as a foundational model for understanding the physicochemical behavior of thiol-maleimide conjugations. This whitepaper provides a rigorous analysis of its molecular identity, the mechanistic causality of its formation, and the thermodynamic vulnerabilities (such as retro-Michael deconjugation) that dictate its stability in physiological environments.
Molecular Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of this adduct is essential for predicting its solubility, ionization state, and behavior in aqueous buffers. The compound is formed by the covalent linkage of 2-mercaptonicotinic acid (2-MNA) and a maleimide core.
Table 1: Fundamental Chemical Identifiers
| Property | Value |
| Chemical Name | 2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid |
| CAS Number | 626222-53-5[1] |
| Molecular Formula | C10H8N2O4S[1] |
| Molecular Weight | 252.25 g/mol [1] |
| Monoisotopic Mass | 252.0205 Da |
Table 2: Physicochemical & Thermodynamic Properties
| Property | Value | Mechanistic Implication |
| Carboxylic Acid pKa | ~1.87 (derived from 2-MNA)[2] | Highly acidic; fully deprotonated and negatively charged at physiological pH (7.4), ensuring excellent aqueous solubility. |
| Succinimide NH pKa | ~9.5[3] | Remains predominantly protonated and neutral in blood plasma. Susceptible to deprotonation only in highly alkaline environments. |
| Appearance | White to off-white solid | Typical for stable, low-molecular-weight heterocyclic thioethers. |
| Solubility Profile | Soluble in DMF, DMSO, and aqueous buffers (pH > 5.0) | The deprotonated carboxylate acts as a strong solubilizing group, preventing aggregation in biological media. |
Mechanistic Origins: The Thiol-Maleimide Michael Addition
The synthesis of 2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid is driven by a classic thiol-maleimide Michael addition [4].
The Causality of the Reaction: 2-Mercaptonicotinic acid exists in a tautomeric equilibrium between its thiol and thione (1,2-dihydro-2-thioxo-3-pyridinecarboxylic acid) forms[2]. However, in the presence of an electrophile, the reaction is dictated by the highly nucleophilic thiolate anion. When the pH is maintained between 6.5 and 7.5, the thiol is sufficiently deprotonated to attack the electron-deficient alkene of the maleimide ring. This nucleophilic attack breaks the carbon-carbon double bond, yielding a stable, saturated thioether succinimide adduct.
Figure 1: Thiol-maleimide Michael addition forming the thioether adduct.
Bioconjugation Dynamics & Linker Stability
While the Michael addition is rapid and highly regioselective, the resulting succinimide thioether is not unconditionally stable. In biological systems, it faces two competing thermodynamic pathways: Retro-Michael Deconjugation and Succinimide Ring Hydrolysis .
The Causality of Instability vs. Stabilization: In the presence of endogenous thiols (e.g., human serum albumin or glutathione), the thioether bond can undergo a reversible retro-Michael reaction, leading to premature payload loss[4]. To deliberately prevent this, application scientists induce alkaline hydrolysis of the succinimide ring. Because the pKa of the succinimide nitrogen is ~9.5[3][5], exposing the adduct to a pH > 8.0 allows hydroxide ions to attack one of the imide carbonyls.
This ring-opening generates a succinamic acid derivative. The newly formed carboxylate group carries a negative charge, which drastically reduces the electrophilicity of the adjacent carbon, permanently disabling the retro-Michael pathway and locking the conjugate in a stable state.
Figure 2: Competing pathways of succinimide ring hydrolysis versus retro-Michael deconjugation.
Experimental Protocols: Synthesis & Stability Assays
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic checkpoint to verify the success of the chemical transformation.
Protocol 1: Synthesis of the Thioether Adduct
Objective: Synthesize 2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid via controlled Michael addition.
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Preparation: Dissolve 2-mercaptonicotinic acid in anhydrous DMF to create a 100 mM stock solution.
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Buffer Alignment: Dissolve maleimide in 100 mM Phosphate Buffered Saline (PBS) adjusted strictly to pH 7.2. Causality: pH > 7.5 risks premature hydrolysis of the maleimide ring before conjugation can occur.
-
Reaction: Add the 2-MNA stock dropwise to the maleimide solution to achieve an equimolar ratio. Stir continuously at room temperature for 2 hours.
-
Self-Validation Checkpoint (Ellman’s Assay): Extract a 10 µL aliquot and react it with Ellman’s Reagent (DTNB). A lack of yellow color (absorbance at 412 nm) confirms the complete depletion of free sulfhydryl groups, validating that the 2-MNA has been fully consumed by the maleimide.
-
Purification: Isolate the product using preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the white solid powder.
Protocol 2: HPLC-MS Stability and Ring-Opening Assay
Objective: Induce and verify the irreversible succinimide ring-opening to stabilize the thioether bond.
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Incubation: Dissolve the purified adduct (from Protocol 1) in a 100 mM Sodium Borate buffer (pH 9.0) at a concentration of 1 mg/mL. Incubate at 37°C.
-
Kinetic Sampling: Withdraw 50 µL aliquots at 0, 1, 2, 4, and 24 hours.
-
Quenching: Immediately quench each aliquot with 5 µL of 10% Formic Acid. Causality: Dropping the pH below 4.0 instantly protonates the intermediate species, halting base-catalyzed hydrolysis and freezing the kinetic snapshot for accurate LC-MS reading.
-
LC-MS Analysis: Analyze the quenched samples via LC-MS.
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Self-Validation Checkpoint (Mass Shift): The intact adduct will elute with an [M+H]+ of 253.02 m/z. Over time, this peak will diminish, replaced by a new peak at 271.03 m/z (+18 Da). This exact mass addition of H₂O definitively validates the successful opening of the succinimide ring into the stable succinamic acid derivative.
References
- Source: chembk.
- Source: nih.
- 2-Mercaptonicotinic acid(38521-46-9)
- Source: wikipedia.
- Source: nih.
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- 1. chembk.com [chembk.com]
- 2. 2-Mercaptonicotinic acid(38521-46-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Succinimide - Wikipedia [en.wikipedia.org]
- 4. Thiolated-Polymer-Based Nanoparticles as an Avant-Garde Approach for Anticancer Therapies—Reviewing Thiomers from Chitosan and Hyaluronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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